3-aminobenzo[g]quinoxalin-2(1H)-one 3-aminobenzo[g]quinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0907676
InChI: InChI=1S/C12H9N3O/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11/h1-6H,(H2,13,14)(H,15,16)
SMILES: C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol

3-aminobenzo[g]quinoxalin-2(1H)-one

CAS No.:

Cat. No.: VC0907676

Molecular Formula: C12H9N3O

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

3-aminobenzo[g]quinoxalin-2(1H)-one -

Specification

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
IUPAC Name 3-amino-1H-benzo[g]quinoxalin-2-one
Standard InChI InChI=1S/C12H9N3O/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11/h1-6H,(H2,13,14)(H,15,16)
Standard InChI Key GWHZWPHANZRJDN-UHFFFAOYSA-N
SMILES C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N
Canonical SMILES C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N

Introduction

Structural Characteristics and Chemical Properties

Chemical Structure and Classification

3-aminobenzo[g]quinoxalin-2(1H)-one belongs to the quinoxalinone family, a class of heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring with a carbonyl group at the 2-position. The specific "benzo[g]" designation indicates an additional benzene ring fused to the quinoxaline core in a specific orientation, creating a tricyclic system. The presence of an amino group at the 3-position and a carbonyl group at the 2-position constitutes the primary functional groups of this molecule.

Physicochemical Properties

Based on structural analysis and comparison with similar quinoxalinone derivatives, the following physicochemical properties can be anticipated for 3-aminobenzo[g]quinoxalin-2(1H)-one:

Table 1: Predicted Physicochemical Properties of 3-Aminobenzo[g]quinoxalin-2(1H)-one

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC12H9N3OBased on structural analysis
Molecular Weight~211-225 g/molEstimated from similar structures
AppearanceYellow to light brown solidCommon for quinoxalinone derivatives
SolubilitySparingly soluble in water; more soluble in organic solventsBased on similar compounds
Melting Point~250-300°CExtrapolated from related compounds
LogP~2.0-2.5Estimated based on similar structures

The presence of the amino group at the 3-position likely contributes to potential hydrogen bonding capabilities, while the extended aromatic system suggests potential π-π stacking interactions with biological targets.

Synthesis and Chemical Reactivity

Chemical Reactivity

Based on its structural features, 3-aminobenzo[g]quinoxalin-2(1H)-one would likely exhibit reactivity patterns typical of:

  • Nucleophilic substitution at the amino group

  • Electrophilic aromatic substitution on the aromatic rings

  • N-alkylation at the quinoxalinone nitrogen

  • Acylation of the amino group, similar to reactions seen with related compounds

The versatility of these reactive sites makes this compound potentially valuable as a building block for more complex structures with diverse biological activities.

Biological ActivitySupporting Evidence from Related Compounds
AntibacterialQuinoxalinone Schiff bases have shown antibacterial properties
AnticancerQuinoxaline derivatives have exhibited antiproliferative effects through multiple mechanisms
Enzyme InhibitionRelated compounds have shown COX-2 and LDHA inhibitory activities
Anti-inflammatoryCommon property among several quinoxalinone derivatives

Structure-Activity Relationship Insights

The amino group at the 3-position is particularly significant from a medicinal chemistry perspective, as it:

Research on similar compounds indicates that the quinoxalinone scaffold can target "tubulin polymerization, topoisomerase II-DNA, folate metabolism, protein kinases, various receptor tyrosine kinases (RTKs) including vascular epidermal growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), human epidermal receptor 2 (HER2), and fibroblast growth factor receptors (FGFRs)" .

Cancer Research Applications

The anticancer potential of quinoxalinone derivatives has been a focus of recent research. Similar compounds have been evaluated for activity against colorectal cancer cell lines, including HCT-116 and LoVo . The mechanisms of action often involve targeting multiple pathways relevant to cancer development and progression.

Table 3: Potential Anticancer Mechanisms Based on Structural Analogs

MechanismRelevance to Cancer Treatment
COX-2 InhibitionReduction of inflammation and tumor promotion
LDHA InhibitionDisruption of cancer metabolism (Warburg effect)
Tyrosine Kinase InhibitionInterference with cell signaling and proliferation
Tubulin BindingDisruption of mitosis and cell division

The extended aromatic system in 3-aminobenzo[g]quinoxalin-2(1H)-one may enhance interactions with DNA or cellular proteins, potentially contributing to anticancer activity.

Analytical Characterization Methods

Spectroscopic Identification

For structural confirmation and purity assessment of 3-aminobenzo[g]quinoxalin-2(1H)-one, several analytical techniques would be applicable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • UV-Visible Spectroscopy

Based on similar compounds, characteristic spectral features would likely include:

  • 1H NMR signals for the amino group (typically appearing as a broad singlet)

  • IR absorption bands for N-H stretching (amino group) and C=O stretching (carbonyl)

  • A molecular ion peak corresponding to the molecular weight in mass spectrometry

Chromatographic Analysis

For purity determination and separation:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (if volatility permits)

These techniques would be essential for monitoring reaction progress during synthesis and ensuring the purity of the final compound for biological testing.

Research Gaps and Future Directions

Current Knowledge Limitations

The available literature shows significant gaps in the specific characterization and biological evaluation of 3-aminobenzo[g]quinoxalin-2(1H)-one. Key areas for future investigation include:

  • Optimized synthetic routes and full characterization

  • Comprehensive biological activity screening

  • Detailed structure-activity relationship studies

  • Crystal structure determination

  • Metabolic stability and pharmacokinetic profiling

Promising Research Directions

Based on the activities of related compounds, the following research avenues appear particularly promising:

  • Evaluation as potential anticancer agents, particularly for colorectal cancer models

  • Investigation of enzyme inhibitory activities, especially against COX-2 and LDHA

  • Development of derivative libraries through modification of the amino group

  • Exploration of potential antimicrobial applications

  • Computational studies to predict binding modes with biological targets

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